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Introduction

Osimertinib, marketed under the trade name Tagrisso®, is a third-generation, oral, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by
AstraZeneca.[1][2] It is specifically designed to target both EGFR-sensitizing mutations (such
as exon 19 deletions and L858R mutations) and the T790M resistance mutation, which is a
common mechanism of acquired resistance to first- and second-generation EGFR TKiIs.[3][4]
Furthermore, Osimertinib shows significantly less activity against wild-type EGFR, which
contributes to a more favorable toxicity profile compared to earlier-generation TKIs.[1][3][5] This
document provides a comprehensive overview of the structural analysis, chemical properties,
and mechanism of action of Osimertinib, along with detailed experimental protocols relevant to
its study.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical name is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide.[6] The molecule's structure is key to its mechanism of action,
featuring a reactive acrylamide group that forms a covalent bond with a cysteine residue in the
ATP-binding site of mutant EGFR.
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The crystal structure of Osimertinib mesylate (Form B) has been determined, crystallizing in the
P-1 space group.[7] This structural information is critical for understanding its interaction with
the EGFR kinase domain and for the rational design of next-generation inhibitors.

Chemical Structure

o |[UPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-
indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

e Chemical Formula (Free Base): C2sH33N702[6]

e Molecular Weight (Free Base): 499.61 g/mol [8]

e Chemical Formula (Mesylate Salt): C2sH33N702-CH403S[6]

e Molecular Weight (Mesylate Salt): 595.71 g/mol [6]

e CAS Number: 1421373-65-0 (Osimertinib), 1421373-66-1 (Osimertinib mesylate)

Chemical and Physical Properties

The physicochemical properties of Osimertinib influence its absorption, distribution,
metabolism, and excretion (ADME) profile. It is administered as a mesylate salt to improve its
solubility and bioavailability.
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Property Value Reference
Physical State Crystalline solid
. Slightly soluble in water (3.1
Solubility
mg/mL at 37°C)
9.5 (aliphatic amine), 4.4
pKa .
(aniline)
] ] Not specified in the provided
Melting Point
results
Not specified in the provided
LogP
results
Plasma Protein Binding ~95% [1]
Volume of Distribution (Vd) 918 L [1]

Half-life Approximately 48 hours [1]
) Primarily via CYP3A4 and
Metabolism [1][6]
CYP3A5
Primarily through feces (68%)
Elimination and to a lesser extent in urine [1]

(14%)

Mechanism of Action and Signaling Pathways

Osimertinib is a tyrosine kinase inhibitor that selectively and irreversibly binds to mutant forms

of EGFR.[1][9] The key to its irreversible inhibition is the covalent bond it forms with the
cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][9] This action
blocks the downstream signaling pathways that are crucial for cancer cell proliferation and
survival, including the PI3BK/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

A significant advantage of Osimertinib is its high potency against EGFR harboring the T790M

"gatekeeper" mutation, which confers resistance to earlier EGFR inhibitors, while having a

much lower affinity for wild-type EGFR.[1][3][5] This selectivity minimizes off-target effects and

associated toxicities.
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Visualizing the Osimertinib Signaling Pathway

The following diagram illustrates the mechanism of action of Osimertinib in inhibiting EGFR
signaling.
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Caption: Osimertinib covalently binds to mutant EGFR, blocking downstream signaling
pathways.

Experimental Protocols

This section details common methodologies used in the preclinical evaluation of Osimertinib.

Synthesis of Osimertinib
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The synthesis of Osimertinib is a multi-step process. While several routes have been
described, a common approach involves the coupling of key intermediates.[10][11]

Objective: To synthesize Osimertinib.

Materials:

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-
2-yl)-2-nitrobenzene-1,4-diamine

Acryloyl chloride

Appropriate solvents (e.g., dichloromethane)

Base (e.g., triethylamine)
Procedure:

e Reduction of the Nitro Group: The nitro-substituted intermediate is reduced to the
corresponding aniline. This is a critical step to introduce the amine that will be acylated.

o Acylation: The resulting aniline is reacted with acryloyl chloride in the presence of a base.
This step introduces the reactive acrylamide "warhead" that is essential for the covalent
binding to EGFR.

« Purification: The final product, Osimertinib, is purified using techniques such as column
chromatography or recrystallization to achieve high purity.[10]

Note: The synthesis involves hazardous materials and should be performed by trained
chemists in a suitable laboratory environment with appropriate safety precautions.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of Osimertinib against various forms of
EGFR.

Objective: To measure the ICso of Osimertinib against wild-type and mutant EGFR.
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Materials:

Recombinant human EGFR (wild-type, L858R/T790M, etc.)

e ATP

Poly(Glu, Tyr) 4:1 substrate

Osimertinib (serially diluted)

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Preparation: Prepare serial dilutions of Osimertinib in DMSO.

e Reaction Setup: In a 384-well plate, add the EGFR enzyme, the substrate, and the serially
diluted Osimertinib.[8]

e Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a
specified time (e.g., 60 minutes).

o Detection: Stop the reaction and measure the amount of ADP produced using a
luminescence-based detection reagent.

o Data Analysis: Plot the kinase activity against the logarithm of the Osimertinib concentration.
The ICso value is determined by fitting the data to a four-parameter logistic curve.

Expected Results: Osimertinib is expected to show potent inhibition of mutant EGFR (e.g.,
L858R/T790M) with ICso values in the low nanomolar range, while being significantly less
potent against wild-type EGFR.[8]

Cell Proliferation Assay

This assay assesses the effect of Osimertinib on the growth of cancer cell lines.
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Objective: To determine the Glso (concentration for 50% growth inhibition) of Osimertinib in
EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.

Materials:

NSCLC cell lines (e.g., H1975 for L858R/T790M mutation, PC9 for exon 19 deletion)[12][13]

Cell culture medium and supplements

Osimertinib

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

96-well plates
Procedure:

o Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to
adhere overnight.[8]

o Treatment: Treat the cells with a range of concentrations of Osimertinib. Include a vehicle
control (e.g., DMSO).

 Incubation: Incubate the plates for a period of 72 hours.

 Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or
luminescence) according to the manufacturer's instructions.

o Data Analysis: Normalize the data to the vehicle control and plot cell viability against the
logarithm of the Osimertinib concentration. Calculate the Glso value.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase
inhibitor like Osimertinib.
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Caption: A typical preclinical evaluation workflow for a targeted cancer therapy.
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Conclusion

Osimertinib represents a significant advancement in the targeted treatment of EGFR-mutated
non-small cell lung cancer. Its unique structural features enable potent and selective inhibition
of the key driver mutations, including the T790M resistance mutation, leading to improved
clinical outcomes. The detailed understanding of its chemical properties, mechanism of action,
and the application of robust experimental protocols are fundamental to its successful
development and ongoing research into overcoming subsequent resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer
- Clinical Trials Arena [clinicaltrialsarena.com]

3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place
in therapy - PMC [pmc.ncbi.nim.nih.gov]

¢ 4. Observational, Real World Study of Osimertinib for Patients with Locally
advanced/Metastatic T790M Mutation... [protocols.io]

e 5. Osimertinib | C28H33N702 | CID 71496458 - PubChem [pubchem.ncbi.nim.nih.gov]
e 6. Osimertinib - Wikipedia [en.wikipedia.org]

e 7. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N702)(CH303S) |
Powder Diffraction | Cambridge Core [cambridge.org]

» 8. selleckchem.com [selleckchem.com]
e 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
e 10. researchgate.net [researchgate.net]

e 11. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof -
Google Patents [patents.google.com]

e 12. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12407640?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB09330
https://www.clinicaltrialsarena.com/projects/tagrisso-osimertinib-for-the-treatment-of-egfr-mutation-in-non-small-cell-lung-cancer/
https://www.clinicaltrialsarena.com/projects/tagrisso-osimertinib-for-the-treatment-of-egfr-mutation-in-non-small-cell-lung-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://www.protocols.io/view/observational-real-world-study-of-osimertinib-for-kxygxmqr4l8j/v1
https://www.protocols.io/view/observational-real-world-study-of-osimertinib-for-kxygxmqr4l8j/v1
https://pubchem.ncbi.nlm.nih.gov/compound/Osimertinib
https://en.wikipedia.org/wiki/Osimertinib
https://www.cambridge.org/core/journals/powder-diffraction/article/abs/crystal-structure-of-osimertinib-mesylate-form-b-tagrisso-c28h34n7o2ch3o3s/F6AE9E65F589E280F4D21E4B18BB5930
https://www.cambridge.org/core/journals/powder-diffraction/article/abs/crystal-structure-of-osimertinib-mesylate-form-b-tagrisso-c28h34n7o2ch3o3s/F6AE9E65F589E280F4D21E4B18BB5930
https://www.selleckchem.com/products/azd9291.html
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://www.researchgate.net/publication/396988299_Synthetic_Strategies_in_the_Preparation_of_Osimertinib
https://patents.google.com/patent/WO2022132046A1/en
https://patents.google.com/patent/WO2022132046A1/en
https://www.researchgate.net/figure/Cell-proliferation-assay-of-osimertinib-sensitive-and-resistant-cells-Results-showed_fig3_351611346
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 13. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Guide: Structural Analysis and Chemical
Properties of Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407640#compound-x-structural-analysis-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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